molecular formula C12H18ClN3O B12224469 N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12224469
M. Wt: 255.74 g/mol
InChI Key: VIPRBZWVPDVLDB-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a furan ring attached to a pyrazole core, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole core, which can be derived from commercially available precursors.

    Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where a suitable furan derivative reacts with the pyrazole core.

    Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using solvents such as dichloromethane or ethanol.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the pyrazole core is substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions conducted under controlled pH and temperature conditions.

Major products formed from these reactions include various substituted pyrazole and furan derivatives.

Scientific Research Applications

N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to different chemical and biological properties.

    N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine: Lacks the methyl group, affecting its reactivity and applications.

    N-(2-furylmethyl)-1-isopropyl-3-ethyl-1H-pyrazol-4-amine: Contains an ethyl group instead of a methyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11;/h4-6,8-9,13H,7H2,1-3H3;1H

InChI Key

VIPRBZWVPDVLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)C(C)C.Cl

Origin of Product

United States

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